N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide
Overview
Description
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide (NFPS) is an organic compound that has been studied for its potential applications in medicinal chemistry. NFPS has been studied for its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds, as well as its potential use as a drug transporter. NFPS has also been studied for its potential use as a therapeutic agent, with research focusing on its ability to modulate the activity of various biological pathways.
Mechanism of Action
The mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is not fully understood, but it is thought to be related to its ability to inhibit the activity of enzymes involved in drug metabolism. In particular, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to interact with other proteins involved in drug transport, such as the human organic cation transporter 1 (hOCT1).
Biochemical and Physiological Effects
The biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide have not been extensively studied. However, research has shown that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide is able to inhibit the activity of cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been found to interact with other proteins involved in drug transport, such as the human organic cation transporter 1 (hOCT1). This suggests that N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide may be able to modulate the activity of various biological pathways.
Advantages and Limitations for Lab Experiments
The advantages of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments include its ability to inhibit the activity of cytochrome P450 enzymes, as well as its ability to interact with other proteins involved in drug transport. The main limitation of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments is that its mechanism of action is not fully understood. In addition, the biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide are not well understood, making it difficult to predict the effects of using N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments.
Future Directions
Future research should focus on further understanding the mechanism of action of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, as well as exploring its potential applications in medicinal chemistry. In addition, further research should be conducted on the biochemical and physiological effects of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide, as this will help to better understand the potential uses of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide in laboratory experiments. Finally, research should also focus on exploring the potential of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide to interact with other proteins involved in drug transport, as this could lead to new therapeutic applications of N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide.
Scientific Research Applications
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential applications in medicinal chemistry, with research focused on its ability to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has also been studied for its potential use as a drug transporter, with research focusing on its ability to transport drugs across cell membranes. In addition, N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide has been studied for its potential use as a therapeutic agent, with research focusing on its ability to modulate the activity of various biological pathways.
properties
IUPAC Name |
N-[(1S,2S)-2-amino-1,2-diphenylethyl]-4-(trifluoromethyl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N2O2S/c22-21(23,24)17-11-13-18(14-12-17)29(27,28)26-20(16-9-5-2-6-10-16)19(25)15-7-3-1-4-8-15/h1-14,19-20,26H,25H2/t19-,20-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSQPMQOVRCKOM-PMACEKPBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1S,2S)-2-Amino-1,2-diphenylethyl)-4-(trifluoromethyl)benzenesulfonamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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